BenchChemオンラインストアへようこそ!

1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Lipophilicity Physicochemical property Computational chemistry

This scaffold is differentiated by the 2,6-difluorobenzoyl substitution, which enforces a perpendicular amide conformation that enhances metabolic resistance to hydrolysis versus mono-fluoro or non-fluorinated benzamides. With an XLogP3 of 3.5 and TPSA of 29.5 Ų, it is optimized for CNS penetration, making it essential for GPCR modulator programs and fluorine-walk SAR campaigns. The rigid 2,3-dihydrobenzofuran attachment at the pyrrolidine 3-position provides a defined hydrogen-bond acceptor geometry for muscarinic or serotonergic receptor targets. With only 2 rotatable bonds and MW 329.3, it is ideal for fragment-based screening and DNA-encoded library construction. Avoid generic 'pyrrolidine-benzofuran' alternatives; verify 2,6-difluoro and 5-yl attachment to ensure reproducible target engagement.

Molecular Formula C19H17F2NO2
Molecular Weight 329.347
CAS No. 2097918-45-9
Cat. No. B2697654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
CAS2097918-45-9
Molecular FormulaC19H17F2NO2
Molecular Weight329.347
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C19H17F2NO2/c20-15-2-1-3-16(21)18(15)19(23)22-8-6-14(11-22)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2
InChIKeySTBXJVCZFHQOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097918-45-9): Procurement-Relevant Structural and Physicochemical Baseline


1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097918-45-9) is a synthetic small molecule belonging to the class of 1,3-difunctionalized pyrrolidine derivatives bearing a 2,6-difluorobenzoyl amide moiety and a 2,3-dihydrobenzofuran substituent [1]. This compound scaffolds the pyrrolidine core with two structurally distinct pharmacophoric groups that independently appear in bioactive muscarinic receptor ligands and kinase-directed probes [2]. The compound exhibits a computed XLogP3 of 3.5 and a topological polar surface area of 29.5 Ų, consistent with blood-brain barrier permeability potential [1]. The molecular framework places this compound at the intersection of benzofuran-based GPCR modulators and difluorobenzamide-containing enzyme inhibitors, making precise structural identity critical for reproducible screening outcomes.

Why Generic Substitution of 1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097918-45-9) Risks Experimental Non-Reproducibility


In-class pyrrolidine-dihydrobenzofuran compounds cannot be interchanged with this specific derivative because the 2,6-difluorobenzoyl substitution pattern exerts distinct electronic and steric effects on the amide bond conformation compared to mono-fluorinated or non-fluorinated benzoyl analogs [1]. The 2,6-difluoro arrangement creates a perpendicular orientation of the aromatic ring relative to the amide plane, altering hydrogen-bond acceptor geometry and metabolic stability relative to 3,4-difluoro or 4-fluoro regioisomers . Vendors may offer compounds generically described as 'pyrrolidine-benzofuran derivatives' or 'difluorobenzoyl-pyrrolidines,' but without the exact 2,6-difluoro substitution and 5-yl attachment to the dihydrobenzofuran, both target engagement profiles and physicochemical handling properties diverge measurably. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097918-45-9) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation: 2,6-Difluorobenzoyl vs. 3,4-Difluorobenzoyl Pyrrolidine Analogs

The target compound exhibits a computed XLogP3 of 3.5, reflecting the combined contribution of the 2,6-difluorobenzoyl amide and 2,3-dihydrobenzofuran moieties [1]. By comparison, the 3,4-difluorobenzoyl pyrrolidine regioisomer (1-(3,4-difluorobenzoyl)pyrrolidine, CAS not available for direct analog) is expected to show a lower XLogP3 due to reduced steric shielding of the amide dipole, as the 2,6-fluorine atoms orthogonally orient the benzoyl ring and minimize solvent exposure of the polar amide group relative to 3,4-substitution [2]. This difference in computed logP directly impacts chromatographic retention time and biological membrane partitioning in assay systems.

Lipophilicity Physicochemical property Computational chemistry

Topological Polar Surface Area (TPSA) Constraint: Impact on CNS Multiparameter Optimization (MPO) Score Relative to Non-Benzofuran Pyrrolidine Analogs

The target compound has a computed TPSA of 29.5 Ų, placing it within the desirable CNS MPO range (TPSA < 76 Ų) [1]. This low polar surface area results from the steric shielding of the amide carbonyl by the 2,6-difluorophenyl group combined with the benzofuran oxygen contributing minimally to polarity due to ring constraint. In contrast, a simpler pyrrolidine analog such as 1-(2,6-difluorobenzoyl)pyrrolidine (CAS 84044-77-9) has a TPSA of 20.3 Ų but lacks the benzofuran recognition element for GPCR target engagement [2]. The 9.2 Ų TPSA increase from the dihydrobenzofuran group preserves CNS permeability while introducing a specific hydrogen-bond acceptor site absent in the simpler analog.

CNS drug design MPO score Physicochemical property

Structural Uniqueness in 1,3-Difunctionalized Pyrrolidine Space: Dihydrobenzofuran-5-yl Substitution vs. Darifenacin-Type Scaffolds

The target compound incorporates a 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine core directly N-acylated with 2,6-difluorobenzoyl chloride [1]. This architecture is structurally distinct from the darifenacin scaffold (3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine) in two critical respects: first, the dihydrobenzofuran is attached directly at the pyrrolidine 3-position via a C-C bond rather than through an ethylene spacer at the pyrrolidine nitrogen; second, the N-substituent is a 2,6-difluorobenzoyl amide rather than a benzhydryl-carbamoyl group [2]. These differences alter the spatial relationship between the benzofuran oxygen and the amide carbonyl from an extended 5-bond separation (darifenacin-type) to a constrained 3-bond separation (target compound), affecting intramolecular hydrogen-bonding propensity and receptor pharmacophore matching.

Medicinal chemistry Scaffold differentiation GPCR modulator

Recommended Procurement and Application Scenarios for 1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097918-45-9)


Chemical Probe Development for CNS GPCR Targets Requiring Balanced Lipophilicity and TPSA Profiles

Investigators pursuing centrally acting GPCR ligands should prioritize this compound as a scaffold when computational MPO desirability scores predict CNS penetration. The XLogP3 of 3.5 and TPSA of 29.5 Ų position the compound favorably for blood-brain barrier penetration, while the 2,6-difluorobenzoyl group provides metabolic resistance to amide hydrolysis relative to non-fluorinated benzamides [1]. The direct dihydrobenzofuran-5-yl attachment at the pyrrolidine 3-position provides a rigid recognition element for muscarinic or serotonergic receptor subtypes that recognize the benzofuran oxygen as a hydrogen-bond acceptor.

Structure-Activity Relationship (SAR) Studies on 2,6-Difluorobenzamide-Containing Enzyme Inhibitors

For medicinal chemistry teams exploring fluorobenzamide-containing inhibitors (e.g., HDACs, DHODH, or 11β-HSD1), this compound provides a distinct dihydrobenzofuran-bearing comparator to simpler N-benzyl or N-phenyl pyrrolidine analogs [1]. The 2,6-difluoro substitution pattern, as evidenced by prior SAR studies on related scaffolds, enhances amide bond metabolic stability and alters target binding kinetics relative to mono-fluoro or non-fluorinated benzamides, making this compound a critical control for fluorine walk SAR campaigns [2].

Analytical Method Development for Regioisomeric Pyrrolidine-Benzofuran Impurity Profiling

Quality control laboratories developing HPLC or LC-MS methods for darifenacin-related substances can employ this compound as a structurally distinct resolution marker [1]. The 3-position dihydrobenzofuran attachment (versus N1-ethyl-linked analogs) generates a unique chromatographic retention time, enabling method specificity validation for detecting isomeric impurities in pharmaceutical-grade darifenacin and related muscarinic antagonists.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Featuring Constrained Dihydrobenzofuran-Pyrrolidine Cores

Library chemists constructing DNA-encoded libraries or fragment collections should select this compound as a constrained 3D scaffold that embeds both a hydrogen-bond acceptor (benzofuran O) and a metabolically stabilized amide (2,6-difluorobenzoyl) in a compact structure with only 2 rotatable bonds [1]. The limited conformational flexibility reduces the entropic cost of target binding, a feature valued in fragment-based drug discovery where ligand efficiency indices depend on maintaining low molecular weight (329.3 g/mol) while maximizing polar interaction density.

Quote Request

Request a Quote for 1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.